Cas no 535934-25-9 (1-Bromo-2-chloro-4-iodobenzene)
1-Bromo-2-chloro-4-iodobenzene Chemical and Physical Properties
Names and Identifiers
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- 1-Bromo-2-chloro-4-iodobenzene
- 4-BROMO-3-CHLOROIODOBENZENE
- Benzene, 1-bromo-2-chloro-4-iodo-
- PubChem16805
- 4-bromo-3-chloro-iodobenzene
- 2-Chloro-4-iodophenyl bromide
- GAQKEAQMVDKCAF-UHFFFAOYSA-N
- LS10093
- AS03152
- BC004150
- BC002744
- 1-bromanyl-2-chloranyl-4-iodanyl-benzene
- SY030343
- AB0025352
- 4CH-0
-
- MDL: MFCD04973904
- Inchi: 1S/C6H3BrClI/c7-5-2-1-4(9)3-6(5)8/h1-3H
- InChI Key: GAQKEAQMVDKCAF-UHFFFAOYSA-N
- SMILES: IC1=CC=C(C(=C1)Cl)Br
Computed Properties
- Exact Mass: 315.81469
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 99.1
- Topological Polar Surface Area: 0
Experimental Properties
- Density: 2.272±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 38.0 to 42.0 deg-C
- Boiling Point: 284.5±20.0 ºC (760 Torr),
- Flash Point: 125.9±21.8 ºC,
- Solubility: Insuluble (3.5E-3 g/L) (25 ºC),
- PSA: 0
1-Bromo-2-chloro-4-iodobenzene Security Information
-
Symbol:
- Prompt:warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazard Category Code: 36/37/38
- Safety Instruction: 26-36/37/39
1-Bromo-2-chloro-4-iodobenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 119674-10g |
1-Bromo-2-chloro-4-iodobenzene |
535934-25-9 | 95+% | 10g |
2340CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 119674-1g |
1-Bromo-2-chloro-4-iodobenzene |
535934-25-9 | 95+% | 1g |
454CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 119674-5g |
1-Bromo-2-chloro-4-iodobenzene |
535934-25-9 | 95+% | 5g |
1461CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B5742-5G |
1-Bromo-2-chloro-4-iodobenzene |
535934-25-9 | 98.0%(GC) | 5G |
635CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B5742-1G |
1-Bromo-2-chloro-4-iodobenzene |
535934-25-9 | 98.0%(GC) | 1G |
200CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FC032-25g |
1-Bromo-2-chloro-4-iodobenzene |
535934-25-9 | 98% | 25g |
504CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FC032-5g |
1-Bromo-2-chloro-4-iodobenzene |
535934-25-9 | 98% | 5g |
113.0CNY | 2021-07-13 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FC032-1g |
1-Bromo-2-chloro-4-iodobenzene |
535934-25-9 | 98% | 1g |
49CNY | 2021-05-07 | |
| Fluorochem | 021409-1g |
4-Bromo-3-chloroiodobenzene |
535934-25-9 | 97% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 021409-5g |
4-Bromo-3-chloroiodobenzene |
535934-25-9 | 97% | 5g |
£16.00 | 2022-03-01 |
1-Bromo-2-chloro-4-iodobenzene Suppliers
1-Bromo-2-chloro-4-iodobenzene Related Literature
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on 1-Bromo-2-chloro-4-iodobenzene
Comprehensive Overview of 1-Bromo-2-chloro-4-iodobenzene (CAS No. 535934-25-9): Properties, Applications, and Industry Insights
1-Bromo-2-chloro-4-iodobenzene (CAS No. 535934-25-9) is a halogenated aromatic compound with significant relevance in organic synthesis and pharmaceutical research. This trihalogenated benzene derivative, featuring bromine, chlorine, and iodine substituents, exhibits unique reactivity patterns that make it valuable for cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. Its molecular formula C6H3BrClI and molecular weight of 317.35 g/mol position it as a versatile building block in medicinal chemistry, particularly in the development of heterocyclic compounds and biaryl structures.
The compound's structural features contribute to its growing demand in material science and agrochemical industries. Researchers frequently utilize 1-Bromo-2-chloro-4-iodobenzene as a precursor for liquid crystal materials and organic light-emitting diodes (OLEDs), addressing the current market focus on sustainable electronics. Recent studies highlight its potential in creating advanced photovoltaic materials, aligning with global interest in renewable energy solutions. The strategic placement of three different halogens enables selective functionalization, a property highly sought after in multistep synthesis workflows.
From a synthetic chemistry perspective, 535934-25-9 demonstrates remarkable stability under various reaction conditions while maintaining sufficient reactivity for metal-catalyzed transformations. This balance makes it particularly useful in high-throughput screening applications and combinatorial chemistry. The compound's crystalline form (typically white to pale yellow needles) and moderate solubility in organic solvents like dichloromethane or THF facilitate its handling in laboratory settings. Analytical data, including 1H NMR (δ 7.50-7.90 ppm) and 13C NMR spectra, provide clear characterization markers for quality control.
Environmental and safety considerations for 1-Bromo-2-chloro-4-iodobenzene follow standard halogenated compound protocols. While not classified as acutely toxic, proper handling with PPE (nitrile gloves, safety goggles) is recommended due to potential skin irritation risks. Storage under inert atmosphere at 2-8°C ensures long-term stability, with current research exploring greener synthetic routes to produce this compound with reduced environmental footprint – a response to the chemical industry's sustainability initiatives.
The commercial availability of CAS 535934-25-9 through major chemical suppliers has expanded in recent years, reflecting its growing importance in drug discovery pipelines. Price trends show moderate fluctuations tied to iodine market dynamics, with purity grades ranging from 95% (technical) to >99% (HPLC-grade). Analytical techniques like GC-MS and HPLC-UV are commonly employed for purity verification, especially for applications requiring high-precision synthesis. The compound's shelf life typically exceeds 24 months when stored properly, though periodic requalification is advised for sensitive applications.
Emerging applications of 1-Bromo-2-chloro-4-iodobenzene in click chemistry and bioconjugation techniques have sparked new research directions. Its compatibility with azide-alkyne cycloadditions and other bioorthogonal reactions makes it valuable for developing molecular probes and diagnostic agents. The pharmaceutical industry particularly values this compound for creating PET radiotracers, where the iodine moiety can be replaced with fluorine-18 via isotopic exchange. This application taps into the growing diagnostic imaging market, projected to exceed $40 billion by 2027.
Regulatory status of 535934-25-9 varies by region, with most jurisdictions requiring standard chemical safety documentation (SDS). The compound falls under REACH regulation in the EU and TSCA listing in the United States, with no current usage restrictions in research settings. However, researchers should monitor evolving chemical regulations, particularly concerning halogenated aromatics. Transportation typically follows UN 3077 (environmentally hazardous substances, solid, n.o.s.) for international shipments, with proper labeling required for air and sea freight.
Future prospects for 1-Bromo-2-chloro-4-iodobenzene appear promising, driven by advancements in catalytic chemistry and increasing demand for complex organic intermediates. The compound's role in synthesizing kinase inhibitors and other targeted therapeutics aligns with precision medicine trends. Ongoing optimization of its synthetic routes – including continuous flow chemistry approaches – may further enhance its accessibility to the research community while addressing green chemistry principles that dominate current chemical innovation discussions.
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